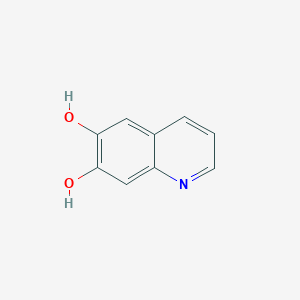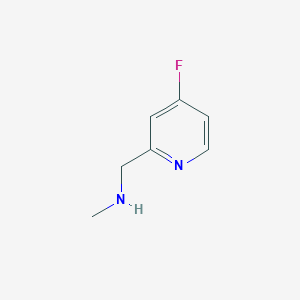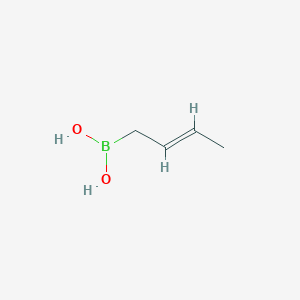
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of heterocyclic amines. It features a thietan-3-amine core with a 3-methylthiophen-2-yl substituent. This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine typically involves the reaction of 3-methylthiophene with thietan-3-amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of 3-methylthiophene . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Thietan-3-amine: A three-membered ring with an amine group.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position
Uniqueness
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine is unique due to its combination of a thietan-3-amine core with a 3-methylthiophen-2-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in its individual components .
Propiedades
Fórmula molecular |
C9H13NS2 |
|---|---|
Peso molecular |
199.3 g/mol |
Nombre IUPAC |
N-[(3-methylthiophen-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NS2/c1-7-2-3-12-9(7)4-10-8-5-11-6-8/h2-3,8,10H,4-6H2,1H3 |
Clave InChI |
VLPYXOXUMAUPFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
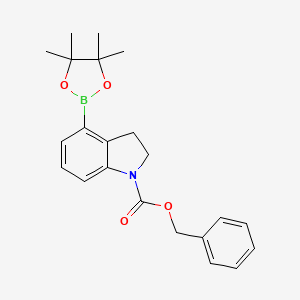
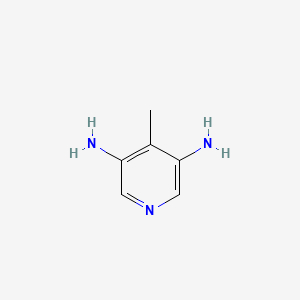
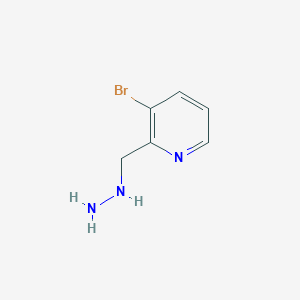
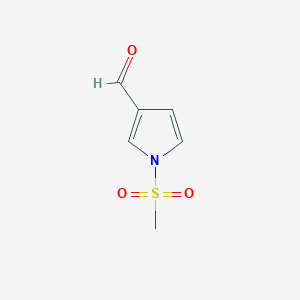
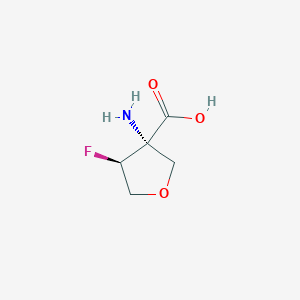
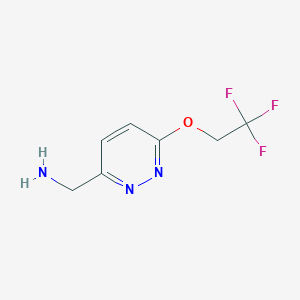
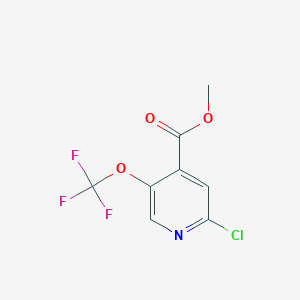

![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)

